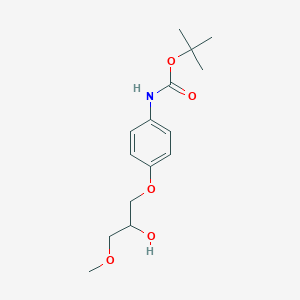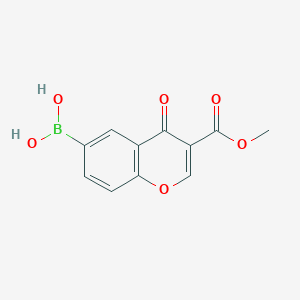
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chromenone structure, which is a type of heterocyclic compound. The unique combination of these functional groups makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the palladium catalyst and boronic acid reagents can make the process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chromenone structure can be reduced to form dihydrochromenones.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce dihydrochromenones .
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and probes. Additionally, the chromenone structure can participate in various chemical reactions, enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the chromenone moiety.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is unique due to the presence of both the boronic acid and chromenone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H9BO6 |
|---|---|
Peso molecular |
248.00 g/mol |
Nombre IUPAC |
(3-methoxycarbonyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H9BO6/c1-17-11(14)8-5-18-9-3-2-6(12(15)16)4-7(9)10(8)13/h2-5,15-16H,1H3 |
Clave InChI |
JODRMAVXXGUAOO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11756869.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11756884.png)
![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
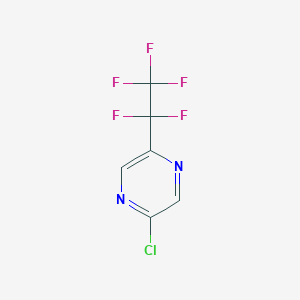
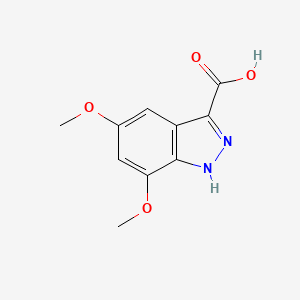
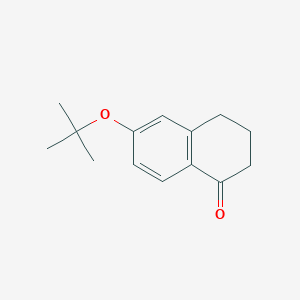

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
